2-chloro-4-nitro-N-(pyridin-2-yl)benzamide
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Overview
Description
2-chloro-4-nitro-N-(pyridin-2-yl)benzamide is an organic compound with the molecular formula C12H8ClN3O3 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Reduction: 2-chloro-4-amino-N-(pyridin-2-yl)benzamide.
Substitution: 2-substituted-4-nitro-N-(pyridin-2-yl)benzamide derivatives.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
2-chloro-4-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitro-N-(pyridin-4-yl)benzamide
- 2-chloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
- 2,6-dichloro-N,N-dimethylpyridin-4-amine
Uniqueness
2-chloro-4-nitro-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both chloro and nitro groups. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
2-Chloro-4-nitro-N-(pyridin-2-yl)benzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro group, a nitro group, and a pyridine moiety, which contribute to its reactivity and interaction with biological targets. In this article, we will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C12H8ClN3O3. The compound features several functional groups that enhance its biological activity:
- Chloro Group : Enhances lipophilicity and may facilitate membrane penetration.
- Nitro Group : Can participate in redox reactions and influence enzyme interactions.
- Pyridine Moiety : Provides basicity and can form hydrogen bonds with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro and chloro groups are involved in various chemical interactions, including:
- Hydrogen Bonding : Facilitates binding to enzyme active sites.
- Hydrophobic Interactions : Enhances binding affinity to lipid membranes or hydrophobic pockets in proteins.
These interactions may lead to inhibition of specific enzymes or modulation of receptor activity, making the compound a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that derivatives of 4-nitrobenzamide compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that compounds similar to this compound possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzamide derivatives. Compounds bearing similar structural features have shown effectiveness in activating glucokinase, an important enzyme in glucose metabolism. This activation can lead to improved insulin sensitivity and lower blood glucose levels in animal models .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitro-substituted benzamides against clinical isolates of bacteria. The results indicated that this compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for antibiotic development.
- Antidiabetic Activity : In another investigation, a series of pyridine-based benzamides were synthesized and tested for their ability to activate glucokinase. The study found that certain derivatives, including those similar to this compound, significantly enhanced glucokinase activity in vitro and showed promising results in diabetic rat models .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique aspects of its biological profile:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Chloro-4-nitropyridine | Lacks amide linkage | Moderate antibacterial activity |
4-Chloro-N-(5-bromopyridin-2-yl)benzamide | Contains bromine substituent | Enhanced antibacterial effects |
2-Chloro-N-(5-nitropyridin-3-yl)benzamide | Different nitro positioning | Varies in enzyme inhibition |
Properties
IUPAC Name |
2-chloro-4-nitro-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-10-7-8(16(18)19)4-5-9(10)12(17)15-11-3-1-2-6-14-11/h1-7H,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPUXKZIFSNHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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